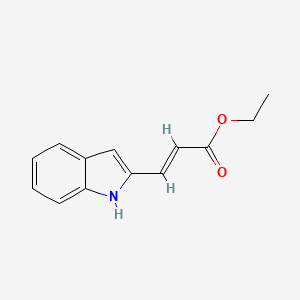

Ethyl3-(1H-indol-2-yl)acrylate

Description

Ethyl 3-(1H-indol-2-yl)acrylate is a structurally unique indole derivative characterized by an acrylate ester group at the 2-position of the indole scaffold. Indole derivatives are privileged structures in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals . The acrylate moiety introduces α,β-unsaturated carbonyl functionality, enhancing reactivity for Michael additions or cyclization reactions, which are pivotal in synthesizing polycyclic nitrogen heterocycles . The compound’s crystal structure reveals planar geometry and intermolecular N–H⋯O hydrogen bonding, stabilizing its solid-state arrangement .

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl (E)-3-(1H-indol-2-yl)prop-2-enoate |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)8-7-11-9-10-5-3-4-6-12(10)14-11/h3-9,14H,2H2,1H3/b8-7+ |

InChI Key |

UBMDSLUQOQPNTR-BQYQJAHWSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC2=CC=CC=C2N1 |

Canonical SMILES |

CCOC(=O)C=CC1=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1H-indol-2-yl)acrylate typically involves the reaction of indole derivatives with acrylate esters. One common method is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds through the formation of an intermediate adduct, followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of Ethyl 3-(1H-indol-2-yl)acrylate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-indol-2-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.

Reduction: Reduction reactions can convert the acrylate group to an ethyl group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted indole derivatives, which can have enhanced biological activities or different chemical properties.

Scientific Research Applications

Ethyl 3-(1H-indol-2-yl)acrylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 3-(1H-indol-2-yl)acrylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Indol-3-yl and Indol-4-yl Analogues

- Ethyl 3-(1H-Indol-3-yl)acrylate (CAS 15181-86-9): This positional isomer substitutes the acrylate group at the indole’s 3-position. It shares the same molecular formula (C₁₃H₁₃NO₂) but exhibits distinct electronic properties due to differences in conjugation with the indole nitrogen. The 3-position’s proximity to the NH group may influence hydrogen-bonding interactions and biological activity .

- No direct bioactivity data is provided, but such derivatives are often explored for anticancer and anti-HIV applications .

Functional Group Modifications

Acrylate vs. Acetate Esters

- Ethyl 2-(1H-Indol-3-yl)acetate (CAS 778-82-5): Replaces the acrylate group with a saturated acetate moiety. This modification eliminates the α,β-unsaturation, reducing reactivity toward nucleophiles but improving metabolic stability. Similarity scores (0.82 vs. 0.86 for acrylates) highlight structural divergence .

- Ethyl 2-[2-(4-Nitrobenzoyl)-1H-Indol-3-yl]acetate : Incorporates a 4-nitrobenzoyl group at the 2-position of indole, enhancing electron-withdrawing effects. This derivative is synthesized via aza-alkylation/Michael cascade reactions and shows promise as an anticancer prodrug .

Key Difference : The acrylate group in Ethyl 3-(1H-indol-2-yl)acrylate enables conjugation-based reactions (e.g., cycloadditions), whereas acetate derivatives are more suited as metabolic intermediates .

Cyano-Substituted Analogues

- (Z)-Ethyl 2-cyano-3-(2-methyl-1H-indol-7-yl)acrylate: The cyano group introduces strong electron-withdrawing effects, polarizing the acrylate double bond and enhancing electrophilicity. Such derivatives are utilized in high-throughput medicinal chemistry .

Key Difference: Cyano-substituted derivatives exhibit heightened reactivity in Michael additions compared to the parent acrylate, enabling rapid functionalization .

Substituent Effects on Bioactivity

- 2-Aroylindole-3-acetic Acid Derivatives : These compounds, such as Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, demonstrate antitumor activity by acting as COX-2 inhibitors or HDAC modulators . The nitro group enhances electron-deficient character, improving interaction with enzymatic active sites.

- 3-(1H-Indol-3-yl)acrylic Acid : The free carboxylic acid form (CAS 1204-06-4) offers improved water solubility but reduced cell membrane permeability compared to ethyl esters. It serves as a precursor for prodrug development .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.